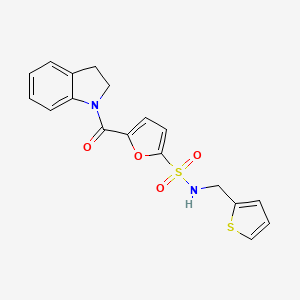
4-ethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound has been reported in scientific literature . The yield was 73% and the melting point was over 360°C . The IR (KBr) values were 1616, 1670 and 3200 cm −1 . The 1 H NMR (DMSO) values were δ ppm 2.19 (s, 3H, CH 3 CO), 4.45 (d, 2H, methylene), 3.75 (m, 1H, methine), 7.34 (s, 1H, NH of acetamide), 7.52, 7.75 (m, 4H, ArH), 7.43, 7.89 and 8.57 (m, 4H, pyridine ring) . The 13 C NMR (DMSO) values were δ = 168.8, 163, 161.4, 148.5, 146.4, 140.9, 139.7, 132.1, 129.5, 124.2, 121.8, 120.8, 66.9, 50.3, 33.6, 23.9 .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The 1 H NMR (DMSO) values were δ ppm 2.19 (s, 3H, CH 3 CO), 4.45 (d, 2H, methylene), 3.75 (m, 1H, methine), 7.34 (s, 1H, NH of acetamide), 7.52, 7.75 (m, 4H, ArH), 7.43, 7.89 and 8.57 (m, 4H, pyridine ring) . The 13 C NMR (DMSO) values were δ = 168.8, 163, 161.4, 148.5, 146.4, 140.9, 139.7, 132.1, 129.5, 124.2, 121.8, 120.8, 66.9, 50.3, 33.6, 23.9 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 352.434, a melting point of over 360°C , and specific IR (KBr) and NMR (DMSO) values .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
Research has demonstrated the significance of 4-oxoquinolines and their derivatives in medicinal chemistry due to their biological and synthetic versatility. For instance, the regioselectivity of N-ethylation reactions of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide has been studied, highlighting the importance of the 4-oxoquinoline core and carboxamide unit in synthesizing compounds with potential antibacterial and antiviral activities (Batalha et al., 2019). Additionally, methodologies for synthesizing polycyclic amides through oxidative coupling of benzamides and alkynes have been developed, offering routes to isoquinolones and other heterocycles (Song et al., 2010).
Pharmacological Activities
Certain derivatives, such as σ2 receptor ligands, have been explored for their potential in tumor diagnosis and as precursors for PET tracer development, illustrating the utility of these compounds in cancer research (Abate et al., 2011). The synthesis and evaluation of quinazoline derivatives as antimicrobial agents also underscore the diverse pharmacological applications of these compounds (Desai et al., 2007).
Potential Therapeutic Uses
Investigations into the cytotoxicity and genotoxicity of ethoxyquin, an antioxidant used in animal feed, have contributed to understanding the safety and potential health effects of related compounds on human health (Blaszczyk & Skolimowski, 2015). Moreover, the synthesis of novel benzodifuranyl derivatives from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic properties, demonstrates the therapeutic potential of these compounds (Abu‐Hashem et al., 2020).
Eigenschaften
IUPAC Name |
4-ethoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-13-23-19-11-8-17(14-16(19)7-12-20(23)24)22-21(25)15-5-9-18(10-6-15)26-4-2/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYQLNXTVWVELD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-5-{[2-(diethylamino)ethyl]amino}benzamide](/img/structure/B2533687.png)


![3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B2533693.png)




![N-[1-(1,3-Benzothiazol-2-yl)ethyl]-5-chloro-2-methylsulfonylpyridine-4-carboxamide](/img/structure/B2533701.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2533703.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperazin-1-yl)acetamide](/img/structure/B2533707.png)
